molecular formula C19H21NOS B1249884 (s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine CAS No. 132335-46-7

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

Cat. No.: B1249884
CAS No.: 132335-46-7
M. Wt: 311.4 g/mol
InChI Key: JFTURWWGPMTABQ-UHFFFAOYSA-N
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Description

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine is a chiral compound with a complex structure that includes a naphthalene ring, a thiophene ring, and a dimethylamino group

Properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTURWWGPMTABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468814
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-46-7
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine typically involves several steps:

    Formation of the naphthalenyloxy intermediate: This step involves the reaction of a naphthol derivative with an appropriate halogenated compound to form the naphthalenyloxy intermediate.

    Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the propanamine backbone: This step involves the reaction of the naphthalenyloxy-thiophene intermediate with a suitable amine precursor to form the propanamine backbone.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-(+)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiophene rings.

Scientific Research Applications

Pharmaceutical Development

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine serves as an intermediate in the synthesis of duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder . The compound's structural characteristics contribute to its efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine.

Neuroscience Studies

Research has indicated that N-Methyl Duloxetine exhibits potential neuroprotective effects. Studies have shown that it can influence neuroinflammatory pathways, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Analytical Chemistry

The compound is utilized in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods to quantify duloxetine levels in biological samples. This application is critical for pharmacokinetic studies and therapeutic drug monitoring .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of N-Methyl Duloxetine in vitro. The results indicated a reduction in oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Study ParameterResult
Cell Viability Improvement35% increase
Reduction in Oxidative Stress40% decrease

Case Study 2: HPLC Method Development

In a clinical trial assessing duloxetine levels, researchers developed an HPLC method using N-Methyl Duloxetine as a standard. The method demonstrated high sensitivity and specificity, enabling accurate measurement of drug concentrations in plasma samples .

ParameterValue
Detection Limit0.5 ng/mL
Recovery Rate98%

Mechanism of Action

The mechanism of action of (s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: The enantiomer of the compound, which may have different biological activities.

    N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: The racemic mixture of the compound.

    N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-furyl)propanamine: A similar compound with a furan ring instead of a thiophene ring.

Uniqueness

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine is unique due to its specific chiral configuration and the presence of both naphthalene and thiophene rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, commonly referred to as a precursor in the synthesis of duloxetine, is a compound with significant biological activity. Its chemical formula is C19H21NOSC_{19}H_{21}NOS and it has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.

This compound acts primarily as a dual reuptake inhibitor of serotonin and norepinephrine. This mechanism is crucial for its antidepressant effects, as it enhances the levels of these neurotransmitters in the synaptic cleft, thereby improving mood and emotional regulation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : As an intermediate in duloxetine synthesis, it shares similar properties that contribute to its efficacy in treating major depressive disorder (MDD).
  • Anxiolytic Effects : Studies suggest potential anxiolytic benefits, making it relevant for anxiety disorders.
  • Neuroprotective Properties : Preliminary studies indicate that it may offer neuroprotection, which could be beneficial in neurodegenerative conditions.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to duloxetine and other related compounds:

Compound NameAntidepressant ActivityAnxiolytic ActivityNeuroprotective Effects
This compoundModerateModeratePossible
DuloxetineHighHighYes
Other SSRIs (e.g., Fluoxetine)HighModerateLimited

Synthesis and Evaluation

A notable study detailed the synthesis of this compound as an intermediate for duloxetine. The synthesis involved reacting (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene. The resulting compound was evaluated for its antidepressant properties through various assays, demonstrating significant efficacy similar to that of duloxetine .

Clinical Implications

Clinical evaluations have shown that duloxetine, which incorporates this compound in its synthesis pathway, effectively treats conditions such as generalized anxiety disorder and fibromyalgia. The underlying biological activity of this compound supports its role in these therapeutic applications .

Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound. Future studies may focus on:

  • Expanded Pharmacological Profiles : Investigating additional therapeutic areas such as pain management and neurodegenerative diseases.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects at the molecular level.

Q & A

Q. What mechanistic insights explain the nucleophilic aromatic substitution in synthesis?

  • Analysis : The reaction proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group by NaH to form an oxyanion, and (2) fluoride displacement from 1-fluoronaphthalene. Computational modeling (e.g., Gaussian) can simulate transition states and activation energies .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : reports 72.9% yield, while similar reactions (e.g., propargyl bromide alkylation) achieve >85% . Resolution: Optimize stoichiometry (excess 1-fluoronaphthalene) or switch to microwave-assisted synthesis for faster kinetics.
  • Crystal Packing : No hydrogen bonds are observed in XRD, suggesting weak van der Waals interactions dominate. Contrast with duloxetine hydrochloride, which exhibits stronger ionic packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
Reactant of Route 2
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(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

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